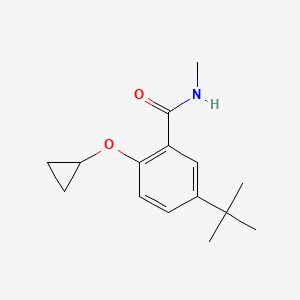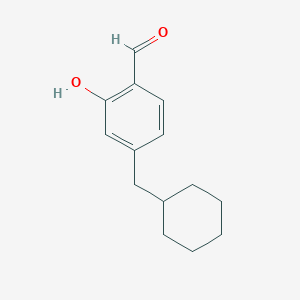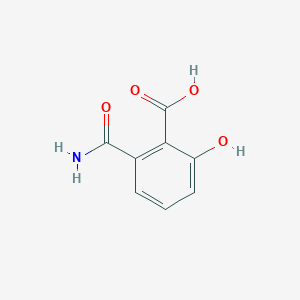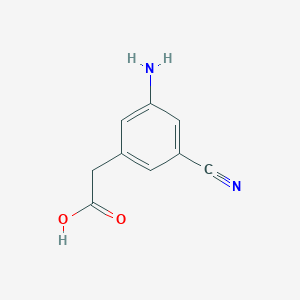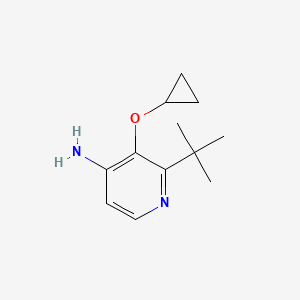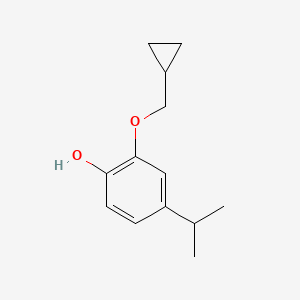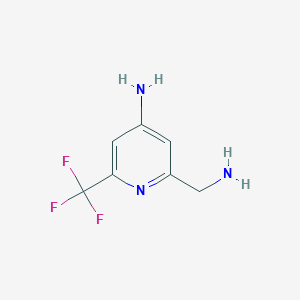
2-(Aminomethyl)-6-(trifluoromethyl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-6-(trifluoromethyl)pyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the second position, a trifluoromethyl group at the sixth position, and an amine group at the fourth position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-6-(trifluoromethyl)pyridin-4-amine typically involves multi-step organic reactions. One common method involves the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the nitro or carbonyl groups (if present) to amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-(Aminomethyl)-6-(trifluoromethyl)pyridin-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry for drug development.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug discovery.
Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-(trifluoromethyl)pyridin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aminomethyl and amine groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
2-(Aminomethyl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
4-Aminopyridine: Contains an amine group at the fourth position but lacks the aminomethyl and trifluoromethyl groups.
6-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the aminomethyl and amine groups.
Uniqueness: 2-(Aminomethyl)-6-(trifluoromethyl)pyridin-4-amine is unique due to the combination of the aminomethyl, trifluoromethyl, and amine groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
Molecular Formula |
C7H8F3N3 |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-(aminomethyl)-6-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6-2-4(12)1-5(3-11)13-6/h1-2H,3,11H2,(H2,12,13) |
InChI Key |
FSBGRAQURVDNJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)
![Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14847479.png)
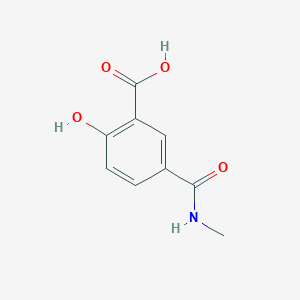

![2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine](/img/structure/B14847490.png)
